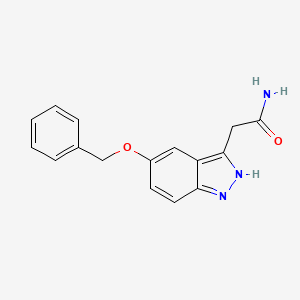

1H-Indazole-3-acetamide, 5-(phenylmethoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- は、インダゾールファミリーに属する複素環式化合物です。 インダゾール誘導体は、抗がん作用、抗炎症作用、抗菌作用など、さまざまな生物活性を示すことから注目されています 。この化合物のユニークな構造は、合成化学者やさまざまな科学分野の研究者にとって貴重なターゲットとなっています。

準備方法

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- の合成は、通常、インダゾールコアの形成とそれに続く官能基化を含むいくつかのステップで行われます。 一般的な方法の1つは、Cu2Oを触媒として用いたo-ハロアリール-N-トシルヒドラゾンの環化です 。 別の方法には、Ag触媒によるtert-ブチルニトリットを用いたニトロ化環化があります 。 工業生産方法では、効率性と高収率が得られることから、金属触媒反応が採用されることが多いです .

化学反応の分析

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- は、さまざまな化学反応を起こします。その例を以下に示します。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。

置換: この化合物は求核置換反応を起こすことができます。この反応では、水素化ナトリウムやジイソプロピルアミドなどの試薬を用いて、フェニルメトキシ基を他の置換基に置き換えることができます.

科学研究での応用

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- は、幅広い科学研究で応用されています。その例を以下に示します。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、ホスホイノシチド3キナーゼδの阻害剤として、呼吸器疾患の治療薬候補として期待されています.

医学: 1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- を含むインダゾール誘導体は、抗がん作用について研究されています。

科学的研究の応用

1H-Indazole-3-acetamide, 5-(phenylmethoxy)- has a wide range of scientific research applications:

作用機序

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- の作用機序は、特定の分子標的との相互作用を含みます。 例えば、チロシンキナーゼのヒンジ領域に結合して、その活性を阻害することができます 。 この阻害により、がん細胞のアポトーシス誘導や細胞増殖および生存に関与するシグナル伝達経路の阻害につながることがあります .

類似化合物の比較

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- は、以下のような他のインダゾール誘導体と比較することができます。

1H-インダゾール-3-アミン: 抗がん作用とチロシンキナーゼへの結合能が知られています.

1H-インダゾール-3-アセトアミド, 5-(フェニルメトキシ)- のユニークさは、特定の官能基にあることで、独自の生物活性を示し、合成上の多様性を生み出しています。

類似化合物との比較

1H-Indazole-3-acetamide, 5-(phenylmethoxy)- can be compared with other indazole derivatives, such as:

1H-Indazole-3-amine: Known for its anticancer activity and ability to bind to tyrosine kinases.

Indole derivatives: These compounds also exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

The uniqueness of 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.

特性

CAS番号 |

101285-03-4 |

|---|---|

分子式 |

C16H15N3O2 |

分子量 |

281.31 g/mol |

IUPAC名 |

2-(5-phenylmethoxy-2H-indazol-3-yl)acetamide |

InChI |

InChI=1S/C16H15N3O2/c17-16(20)9-15-13-8-12(6-7-14(13)18-19-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,20)(H,18,19) |

InChIキー |

OYPXPLXQOYEMCW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)CC(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)

![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)

![4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051211.png)

![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)

![7-[(2Z)-3-Chloro-2-butenyl]-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12051236.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)

![6-Amino-4-(4-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051257.png)